Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-
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Overview
Description
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound characterized by the presence of a phenolic group substituted with two methyl groups and an azo linkage to a nitrophenyl group. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 3,5-dimethyl-4-[(4-aminophenyl)azo]phenol.
Oxidation: 3,5-dimethyl-4-[(4-nitrophenyl)azo]quinone.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various materials.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3,5-dimethyl-2-[(4-nitrophenyl)azo]-
- Phenol, 3,4-dimethyl-4-[(4-nitrophenyl)azo]-
- Phenol, 3,5-dimethyl-4-[(4-aminophenyl)azo]-
Uniqueness
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups at the 3 and 5 positions of the phenol ring provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Biological Activity
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound known for its significant biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azo linkage (-N=N-) connecting a 4-nitrophenyl group to a 3,5-dimethylphenol moiety. Its molecular formula is C14H13N3O3 with a molecular weight of approximately 269.27 g/mol. The presence of the azo group imparts vibrant color and significant chromophoric properties, making it useful in dye applications .
Biological Activities
1. Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. AChE inhibition is significant as it can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
2. Antimicrobial Properties
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has shown notable antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibits inhibition zones ranging from 9 mm to 18 mm when tested against these pathogens .
3. Anticancer Potential
Azo compounds are being investigated for their potential anticancer properties. Research suggests that they may induce apoptosis in certain cancer cell lines, highlighting their possible use in cancer therapies .
Synthesis Methods
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves diazotization followed by coupling reactions. The general steps include:
- Diazotization: A solution of p-nitroaniline is treated with sodium nitrite in acidic conditions to form a diazonium salt.
- Coupling Reaction: This diazonium salt is then reacted with 3,5-dimethylphenol under controlled conditions to form the azo compound.
The yield of this synthesis process can vary but has been reported to be around 77% .
Case Studies and Research Findings
Several studies have explored the biological activities and applications of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-:
- Antimicrobial Study: A study evaluated the antimicrobial efficacy of various azo compounds including this one against common pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Enzyme Inhibition Research: Another research focused on the inhibitory effects on acetylcholinesterase activity. The findings suggested that the compound could serve as a lead for developing new AChE inhibitors for therapeutic purposes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-, a comparison with structurally similar compounds can be useful:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-(4-Nitrophenylazo)phenol | A simpler azo dye without methyl substitutions | Lacks additional methyl groups |
3-Amino-4-(4-nitrophenyl)phenol | Contains an amino group instead of hydroxyl | Exhibits different reactivity patterns |
2-Naphthol-4-(4-nitrophenyl)azo | A naphthol derivative with similar azo linkage | Greater stability due to naphthalene structure |
1-Hydroxy-2-naphthoic acid | A phenolic acid with potential for similar applications | Stronger acidity compared to phenol |
This table illustrates how Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- stands out due to its unique combination of substituents and functional groups which impart distinct chemical properties and biological activities .
Properties
CAS No. |
1435-62-7 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3 |
InChI Key |
FTULXEAIELCQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O |
Origin of Product |
United States |
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